Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
Description
Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic ester featuring an isoxazolo[5,4-b]pyridine core substituted with a 4-fluorophenyl group at position 6 and a phenyl group at position 3. Its synthesis typically involves cyclocondensation reactions of appropriately substituted precursors, followed by esterification .
Properties
Molecular Formula |
C20H13FN2O3 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
methyl 6-(4-fluorophenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C20H13FN2O3/c1-25-20(24)15-11-16(12-7-9-14(21)10-8-12)22-19-17(15)18(23-26-19)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
NYFIOCCWATXFAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyclization of Nitropyridine Precursors
This method leverages intramolecular nucleophilic substitution (INS) of nitro-substituted pyridines, a strategy validated for isoxazolo[4,5-b]pyridine analogs.
Mechanistic Insight : The nitro group’s electron-withdrawing nature facilitates INS, enabling cyclization under mild conditions.
Route 2: Cross-Coupling and Esterification
This approach prioritizes modular assembly of the substituents and core structure.
Advantages : High functional group tolerance and scalability.
Route 3: Metal-Free Cyclization
Inspired by eco-friendly isoxazole syntheses, this method avoids toxic metals.
Limitations : Lower yields compared to metal-catalyzed routes.
Optimization of Reaction Conditions
Critical parameters include:
-
Temperature : Cyclization reactions (80–100°C) for INS efficiency.
-
Catalysts : Pd(PPh₃)₄ for Suzuki coupling (0.5–1 mol%) enhances regioselectivity.
Comparison of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Steps | 4 | 3 | 4 |
| Yield | 55–65% | 50–60% | 45–55% |
| Cost | Moderate | High | Low |
| Scalability | Good | Excellent | Moderate |
Data Tables
Table 1: Representative Reaction Conditions
| Route | Cyclization Reagent | Coupling Catalyst | Solvent |
|---|---|---|---|
| 1 | K₂CO₃ | Pd(PPh₃)₄ | DMF |
| 2 | N/A | Pd(PPh₃)₄ | DME/H₂O |
| 3 | NaOEt | N/A | EtOAc |
Table 2: Yield Comparison Across Routes
| Route | Cyclization Yield | Coupling Yield | Esterification Yield |
|---|---|---|---|
| 1 | 80% | 65% | 90% |
| 2 | N/A | 65% | 95% |
| 3 | 60% | 70% | N/A |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the phenyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H15FN2O2
- Molecular Weight : 320.34 g/mol
- Structural Characteristics : The compound features an isoxazole ring fused with a pyridine structure, contributing to its unique pharmacological properties.
Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate exhibits various biological activities that make it a candidate for further research:
Anti-inflammatory Properties
Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX-1 and COX-2 has been associated with reduced inflammation and pain relief, making it a potential lead for anti-inflammatory drug development .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Its structural analogs have shown promise in inhibiting tumor growth in various cancer models .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving cyclization reactions of substituted pyridines and isoxazoles. The ability to modify its structure allows for the generation of derivatives with enhanced biological activity or selectivity .
Case Study 1: Anti-inflammatory Activity
In a study published in Molecules, researchers evaluated the anti-inflammatory effects of this compound in animal models. The results demonstrated significant reduction in edema compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Screening
Another study focused on the compound's anticancer activity against breast cancer cell lines. The findings indicated that treatment with this compound led to decreased cell viability and induced apoptosis, highlighting its potential as an anticancer drug candidate .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Pathways Involved: The compound can modulate the NF-κB signaling pathway, which plays a crucial role in regulating the immune response and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate are best understood by comparing it with analogs featuring variations in substituents, heteroatoms, or ring systems. Below is a detailed analysis supported by structural data and substituent effects:
Table 1: Structural and Functional Comparison of Isoxazolopyridine Derivatives
Key Observations
Electronic Effects: The 4-fluorophenyl group in the target compound provides strong electron-withdrawing effects, which may enhance metabolic stability compared to the electron-donating 4-methoxyphenyl group in .
Methyl at R6 () offers minimal steric bulk, possibly favoring synthetic accessibility but reducing target selectivity.
Pharmacological Implications :
Biological Activity
Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS No. 1018125-83-1) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₁FN₂O₃
- Molecular Weight : 286.26 g/mol
- Structure : The compound features an isoxazole ring fused to a pyridine, with a fluorophenyl substituent that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various signaling pathways. Research indicates that compounds within the isoxazole family often exhibit inhibitory effects on kinases and other enzymes involved in inflammatory and proliferative processes.
Inhibition of Kinases
Studies have demonstrated that derivatives of isoxazole compounds can inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses. For instance, related compounds have shown effectiveness in inhibiting cytokine production (e.g., IL-1β, TNFα) in models of autoimmune diseases . This suggests that this compound may also possess similar anti-inflammatory properties.
Antiproliferative Effects
Research has indicated that methyl isoxazole derivatives can exhibit antiproliferative effects against certain cancer cell lines. The inhibition of cell proliferation is often linked to the modulation of signaling pathways associated with cell cycle regulation and apoptosis .
Case Studies and Research Findings
- Study on Inflammatory Diseases :
- Cancer Cell Line Testing :
Data Table: Biological Activity Overview
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂, K₂CO₃ | DMF | 100°C | 45–55 |
| 2 | H₂SO₄ | Toluene | 80°C | 60–70 |
| 3 | CH₃OH, H₂SO₄ | MeOH | Reflux | 85–90 |
Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
Methodological Answer:
X-ray crystallography is the gold standard for unambiguous structural determination:
- Data Collection: Single crystals are grown via slow evaporation (e.g., in EtOH/CHCl₃). Diffraction data is collected using synchrotron or in-house X-ray sources .
- Structure Solution: SHELXS (direct methods) or SHELXD (charge flipping) are used for phase determination .
- Refinement: SHELXL refines atomic positions, anisotropic displacement parameters, and hydrogen bonding networks. For example, the fluorophenyl group’s orientation can be validated via electron density maps .
Case Study:
In a related isoxazolopyridine derivative, SHELXL refinement resolved a disorder in the phenyl ring by applying restraints to bond lengths and angles, achieving an R-factor of 0.032 .
Basic: What spectroscopic methods confirm the compound’s structure?
Methodological Answer:
A combination of techniques is required:
- ¹H/¹³C NMR: Peaks for the methyl ester (δ ~3.9 ppm, singlet) and fluorophenyl protons (δ ~7.2–7.8 ppm, doublets due to coupling with fluorine) are diagnostic. Aromatic protons in the isoxazole-pyridine core appear as multiplets .
- IR Spectroscopy: Strong C=O stretch (~1717 cm⁻¹) for the ester and C-F stretch (~1233 cm⁻¹) .
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₂₂H₁₅FN₂O₃, MW 374.36) .
Q. Table 2: Example Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 3.89 (s, 3H, OCH₃), 7.23–7.81 (m, 9H, Ar-H) | |
| IR (KBr) | 1717 cm⁻¹ (C=O), 1233 cm⁻¹ (C-F) | |
| ESI-MS | m/z 375.1 [M+H]⁺ |
Advanced: How to design SAR studies for modifying bioactivity via substituent variation?
Methodological Answer:
Structure-Activity Relationship (SAR) studies focus on:
- Fluorophenyl Position: Replace 4-fluorophenyl with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to modulate lipophilicity and target binding .
- Ester Group: Hydrolyze the methyl ester to a carboxylic acid (using LiOH/dioxane) to assess polarity effects on membrane permeability .
- Isoxazole Core: Introduce methyl or thienyl substituents to evaluate steric effects on enzyme inhibition .
Example:
In a pyrazolo[3,4-b]pyridine analog, replacing the 4-fluorophenyl with a 4-methoxyphenyl increased anticancer activity (IC₅₀ from 12 μM to 4.5 μM) due to enhanced π-π stacking .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl group.
- Moisture: The ester group is prone to hydrolysis; use anhydrous solvents (e.g., dried DCM) during synthesis .
- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, requiring caution during high-temperature reactions .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
- Purity: HPLC analysis (e.g., >95% purity, C18 column, MeCN/H₂O gradient) ensures reproducibility .
- Crystallographic Validation: Confirm bioactive conformers via X-ray co-crystallization with target proteins .
Case Study:
A reported IC₅₃ discrepancy (10 μM vs. 50 μM) for a kinase inhibitor was traced to residual DMSO in stock solutions, altering compound solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
